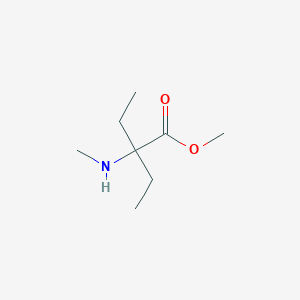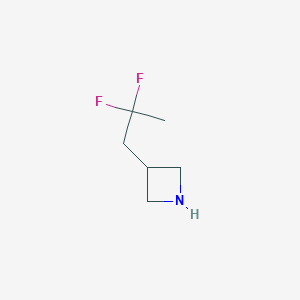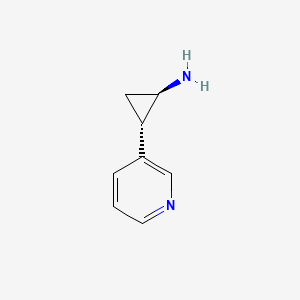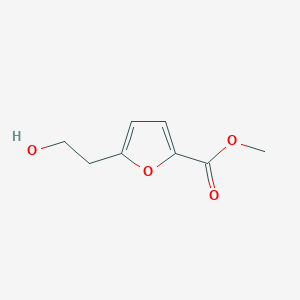
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl ester group at the 2-position and a hydroxyethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-hydroxyethyl)furan-2-carboxylate can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired compound .
Another method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for the synthesis of polysubstituted furans, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 5-(2-carboxyethyl)furan-2-carboxylate.
Reduction: Formation of 5-(2-hydroxyethyl)furan-2-methanol.
Substitution: Formation of various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of methyl 5-(2-hydroxyethyl)furan-2-carboxylate involves its interaction with cellular components. In antibacterial applications, it disrupts the cell wall and membrane of bacteria, leading to cell lysis . In cancer cells, it exhibits selective cytotoxicity, possibly through the induction of apoptosis or inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate can be compared with other similar compounds such as:
Methyl 2-furoate:
Methyl 5-(4-aminophenyl)furan-2-carboxylate: This compound has applications in the synthesis of pharmaceuticals.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Known for its antimycobacterial activity.
The uniqueness of this compound lies in its combination of a hydroxyethyl group and a furan ring, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10O4 |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
methyl 5-(2-hydroxyethyl)furan-2-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3,9H,4-5H2,1H3 |
InChI-Schlüssel |
OYPAHINCDCZGDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(O1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


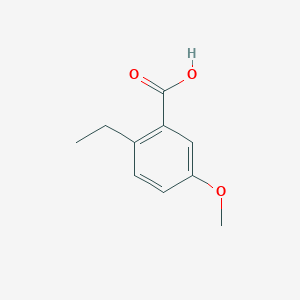
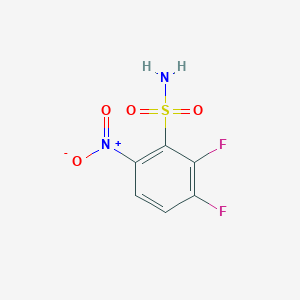
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)

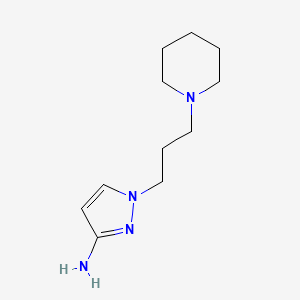

![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)


![2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B13625363.png)
